C24:1 GlcCer

描述

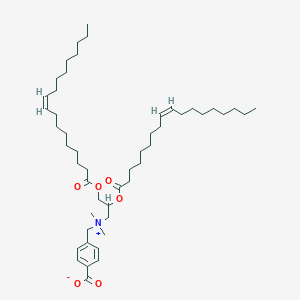

C24:1 GlcCer, also known as Beta-glucosylceramide (β-GlcCer), is a naturally occurring glycolipid . It specifically activates the macrophage-inducible C-type lectin (Mincle) receptor .

Synthesis Analysis

Glucosylceramide synthase (GCS) is a rate-limiting enzyme that catalyzes ceramide glycosylation. This process involves transferring glucose residues from UDP-glucose to ceramide (Cer), thereby producing glucosylceramide (GlcCer) . The enzyme kinetics of GCS in live cells and mouse liver are well-described by the Michaelis-Menten model .Molecular Structure Analysis

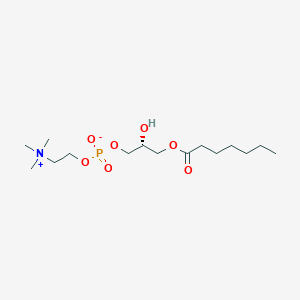

The molecular formula of this compound is C48H91NO8 . The molecule has a weight of 810.2 g/mol . The structure of this compound includes a total of 148 bonds, including 57 non-H bonds, 3 multiple bonds, 40 rotatable bonds, 3 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 5 hydroxyl groups, 1 primary alcohol, 4 secondary alcohols, and 2 ethers (aliphatic) .Chemical Reactions Analysis

The most prominent chemical reaction involving this compound is its oxidation, which produces GlcCer hydroperoxide (GlcCerOOH) as a primary oxidation product .Physical And Chemical Properties Analysis

This compound is a glycolipid with a molecular weight of 810.24 g/mol . It is soluble in isopropanol .科学研究应用

1. 膜生物物理性质和脂质结构域

GlcCer 在调节细胞生理中起着重要作用,可能是通过影响膜生物物理性质和脂质结构域形成。一项利用荧光光谱、共聚焦显微镜和表面压力-面积测量技术的研究表明,C16:0-GlcCer(一种 GlcCer 形式)倾向于分离成高度有序的凝胶结构域,并增加膜中流动相的有序性。这支持了这样的假设:GlcCer 诱导的膜性质变化在其作用机制中可能是至关重要的 (Varela 等,2013).

2. 细胞过程中调节和运输

GlcCer 还参与调节和运输神经酰胺 1-磷酸(C1P),这是一种参与细胞信号传导的鞘脂。在一项专注于 C1P 合成和命运的研究中,强调了在特定细胞条件下,GlcCer 与 C1P 和鞘磷脂等其他代谢物相比的稳定性。该研究表明 GlcCer 在细胞信号通路中的潜在作用 (Boath 等,2008).

3. GlcCer 对液晶相的影响

研究了 GlcCer 对热致和溶致液晶相形成的影响。研究发现,GlcCer 以其各种形式影响合成 β-D-葡萄糖苷的结构和行为,合成 β-D-葡萄糖苷是糖基甘油脂的类似物。这表明 GlcCer 在研究和操纵液晶相以用于各种目的(包括材料科学和生物学)方面的潜在应用 (Brooks 等,2011).

4. 在鞘脂组织中的作用

探讨了 GlcCer 在调节细胞各种细胞器中鞘脂组织中的作用。通过研究在不同 pH 条件下由 POPC 和 C16-GlcCer 组成的膜,发现 pH 值的变化显着影响含 GlcCer 膜的组织和性质,表明其在调节不同细胞器中的膜生物物理性质方面发挥作用 (Varela 等,2014).

5. 真菌生长、毒力和膜应激

一项针对黑曲霉的研究表明,GlcCer 结构的改变(如不饱和和甲基化)对于毒力至关重要,而不会影响体外真菌生长。GlcCer 结构的改变导致对膜应激源的敏感性增加和细胞膜通透性改变,表明其在真菌致病性中的重要性 (Fernandes 等,2016).

作用机制

Target of Action

C24:1 GlcCer, also known as D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine, primarily targets the macrophage-inducible C-type lectin (Mincle) receptor . Mincle is a member of the Dectin-2 family, which recognizes a variety of exogenous and endogenous stimuli, such as mycobacteria and necrotic cells .

Mode of Action

Upon recognition of this compound, Mincle interacts with the Fc receptor common γ-chain (FcRγ) . This interaction triggers Syk-dependent signaling , resulting in the activation of NF-κB, NFAT, and AP-1 .

Biochemical Pathways

The interaction of this compound with Mincle affects the NF-κB, NFAT, and AP-1 signaling pathways . These pathways play crucial roles in immune responses, including the production of inflammatory cytokines .

Pharmacokinetics

This compound is provided as a solid and shipped at room temperature . Upon receipt, it should be stored at -20°C . The resuspended product is stable for 6 months when properly stored . Its solubility is 5 mg/ml in isopropanol .

Result of Action

The activation of Mincle by this compound leads to the production of inflammatory cytokines . Due to its pro-inflammatory activity, this compound has been identified as a potential adjuvant for vaccination against infectious diseases and cancer .

Action Environment

In healthy individuals, this compound is located in the endoplasmic reticulum/Golgi apparatus . Following cell damage, it is released into the extracellular milieu where it acts as a signal of cell damage . The accumulation of this compound within cells is believed to cause systemic inflammation in Gaucher disease .

安全和危害

生化分析

Biochemical Properties

D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the nuclear factor of activated T-cells (NFAT), influencing its activation .

Cellular Effects

D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of D-glucosyl-1-1’-N-nervonoyl-D-erythro-sphingosine and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H91NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,41-43,45-48,50-51,53-55H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)/b18-17-,37-35+/t41-,42+,43+,45+,46-,47+,48+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOZIXHPUPAOIA-JZZPSRGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H91NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | GlcCer(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | GlcCer(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]-](/img/structure/B3044014.png)

![2-Aminoethyl [(2S)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] hydrogen phosphate](/img/structure/B3044025.png)